(2S,3R)-Ethyl 2-amino-3-hydroxybutanoate hydrochloride

enzymology stereospecificity amino acid metabolism

Choose the stereochemically correct (2S,3R) L-threonine ethyl ester hydrochloride—the ONLY building block that preserves native biological recognition. Racemic DL-mixtures and (2R,3R) diastereomers exhibit as low as 2.1% relative enzymatic activity versus the natural (2S,3R) form. The ethyl ester/hydrochloride salt ensures orthogonal Fmoc/t-Bu SPPS compatibility, balanced nucleofugacity, and enhanced aqueous solubility. Substitution with methyl, benzyl, or tert-butyl esters disrupts validated deprotection protocols. Confirm chiral purity via established mixed-mode HPLC methods before use.

Molecular Formula C6H14ClNO3
Molecular Weight 183.63 g/mol
Cat. No. B15545706
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S,3R)-Ethyl 2-amino-3-hydroxybutanoate hydrochloride
Molecular FormulaC6H14ClNO3
Molecular Weight183.63 g/mol
Structural Identifiers
InChIInChI=1S/C6H13NO3.ClH/c1-3-10-6(9)5(7)4(2)8;/h4-5,8H,3,7H2,1-2H3;1H
InChIKeyWHKKNTASOQMDMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2S,3R)-Ethyl 2-amino-3-hydroxybutanoate hydrochloride: Chiral β-Hydroxy-α-Amino Acid Ester for Stereoselective Synthesis


(2S,3R)-Ethyl 2-amino-3-hydroxybutanoate hydrochloride (CAS 39994-70-2), also known as L-threonine ethyl ester hydrochloride, is a chiral β-hydroxy-α-amino acid ester derived from the essential amino acid L-threonine. It is a crystalline hydrochloride salt with the molecular formula C₆H₁₄ClNO₃ and a molecular weight of 183.63 g/mol [1]. The compound features two stereogenic centers at the C2 (S-configuration) and C3 (R-configuration) positions, which collectively define its three-dimensional architecture and stereochemical identity . As a protected form of L-threonine, the ethyl ester moiety enables orthogonal synthetic manipulations in peptide chemistry and pharmaceutical intermediate synthesis, while the hydrochloride salt form confers enhanced aqueous solubility and improved shelf stability relative to the free base . This compound serves as a chiral building block for the construction of stereochemically complex bioactive molecules, including peptidomimetics, protease inhibitors, and conformationally constrained peptide analogs .

Why (2S,3R)-Ethyl 2-amino-3-hydroxybutanoate hydrochloride Cannot Be Substituted with Racemic or Alternative Stereoisomeric Analogs


Generic substitution of (2S,3R)-ethyl 2-amino-3-hydroxybutanoate hydrochloride with racemic DL-threonine ethyl ester hydrochloride (CAS 33368-36-4) or its diastereomeric (2R,3R) and enantiomeric (2R,3S) analogs is scientifically unjustified due to fundamental stereochemical constraints. In peptide and pharmaceutical synthesis, the (2S,3R) configuration is the naturally occurring L-threonine stereochemistry that biological systems—including enzymes, receptors, and transport proteins—have evolved to recognize with high fidelity [1]. Racemic mixtures introduce the non-natural D-enantiomer, which can act as a competitive inhibitor, produce off-target pharmacological effects, or generate diastereomeric impurities that are chromatographically inseparable from the desired product [2]. Furthermore, the (2R,3R) and (2R,3S) stereoisomers exhibit distinct reactivity profiles in stereoselective transformations, potentially leading to divergent reaction pathways and compromised yields in asymmetric syntheses . Substitution with alternative ester derivatives—such as methyl (CAS 39994-75-7), benzyl (CAS 33645-24-8), or tert-butyl (CAS 69320-90-7) esters—alters the compound's orthogonal protection strategy, nucleofugacity, and compatibility with downstream deprotection conditions, thereby disrupting established synthetic protocols . These stereochemical and functional group differences render generic substitution scientifically indefensible without comprehensive revalidation of synthetic routes and analytical methods.

(2S,3R)-Ethyl 2-amino-3-hydroxybutanoate hydrochloride: Quantitative Differential Evidence Versus Comparator Analogs


Enzymatic Recognition: L-Threonine Versus D-Allo-Threonine Stereospecificity

The biological recognition of threonine stereoisomers is highly stereospecific. In a comparative enzymatic assay using L-threonine 3-dehydrogenase, L-threonine (natural 2S,3R configuration) demonstrated 100% relative enzymatic activity as the physiological substrate. In contrast, L-allo-threonine (2S,3S configuration) exhibited only 31.1 ± 1.1% relative activity, representing a 3.2-fold reduction in substrate recognition. D-threonine (2R,3S configuration) showed markedly diminished activity at 14.6 ± 0.8% relative to L-threonine, while D-allo-threonine (2R,3R configuration) was essentially unrecognized by the enzyme with only 2.1 ± 0.3% relative activity [1]. This demonstrates that inversion of stereochemistry at either the C2 or C3 position profoundly impairs enzymatic processing.

enzymology stereospecificity amino acid metabolism

Analytical Chromatographic Separation: Validated HPLC Method for Purity Verification

A validated HPLC method using the Newcrom R1 mixed-mode column has been established for the separation and purity analysis of ethyl L-threoninate hydrochloride. The method employs a mobile phase of acetonitrile/water with ammonium formate buffer, enabling baseline separation of the target compound from potential impurities and degradation products. This analytical protocol is documented as scalable for both analytical quality control and preparative purification applications, providing a reproducible framework for verifying compound identity and purity in procurement and release testing workflows [1]. In contrast, racemic DL-threonine ethyl ester hydrochloride (CAS 33368-36-4) and the diastereomeric D-threonine ethyl ester hydrochloride (CAS 62365-20-2) would co-elute or exhibit distinct retention behavior under standard reversed-phase conditions, necessitating chiral stationary phases for adequate resolution .

analytical chemistry HPLC quality control

Salt Form Selection: Hydrochloride Salt Solubility and Stability Advantages

The hydrochloride salt form of (2S,3R)-ethyl 2-amino-3-hydroxybutanoate confers measurable physicochemical advantages over the free base form. The protonated amino group in the hydrochloride salt enhances aqueous solubility, facilitating dissolution in aqueous reaction media and biological buffers. Storage specifications indicate that the compound maintains >98% purity when stored as a powder at -20°C for up to 3 years, or as a solution base at -20°C for 6 months [1]. In contrast, the free base form of threonine ethyl ester is susceptible to gradual hydrolysis and oxidation under ambient storage conditions. Alternative salt forms, such as the corresponding trifluoroacetate or besylate salts, exhibit differing hygroscopicity profiles and may introduce counterion interference in subsequent coupling reactions [2].

formulation solubility stability

Patent-Documented Utility: Chiral Building Block in Asymmetric Synthesis

Patent literature documents the utility of (2S,3R)-configured β-hydroxy-α-amino acid esters as privileged chiral building blocks in the asymmetric synthesis of pharmaceutically relevant compounds. Specifically, patent WO 2009/033087 describes methods for enzymatic resolution of racemic β-hydroxy-α-amino acid esters to obtain enantiomerically pure (2S,3R)-configured intermediates, which are subsequently employed in the construction of bioactive molecules [1]. The defined (2S,3R) configuration ensures high enantioselectivity in downstream transformations, particularly in the preparation of conformationally constrained peptides and peptidomimetics . The corresponding (2R,3R) stereoisomer, while commercially available, directs stereochemical outcomes toward the non-natural series and is therefore unsuitable for synthesizing natural product analogs or biologically active L-configured peptides.

asymmetric synthesis patent literature pharmaceutical intermediates

(2S,3R)-Ethyl 2-amino-3-hydroxybutanoate hydrochloride: Evidence-Backed Application Scenarios


Stereocontrolled Peptide Synthesis Requiring Native L-Threonine Configuration

In solid-phase peptide synthesis (SPPS) or solution-phase peptide coupling, (2S,3R)-ethyl 2-amino-3-hydroxybutanoate hydrochloride serves as a protected L-threonine building block that preserves the native (2S,3R) stereochemistry essential for biological recognition. As demonstrated by enzymatic data showing that the (2R,3R) and (2S,3S) stereoisomers exhibit only 2.1% and 31.1% relative activity compared to the natural (2S,3R) configuration [1], incorporation of incorrect stereoisomers would yield peptides with severely compromised or abolished biological function. The ethyl ester protecting group enables orthogonal deprotection strategies compatible with Fmoc/t-Bu SPPS protocols, distinguishing this compound from methyl, benzyl, and tert-butyl ester analogs that require different cleavage conditions [2].

Enzymatic Studies Investigating Substrate Stereospecificity

This compound is uniquely suited for investigations of enzyme stereospecificity, particularly for enzymes that process L-threonine and its derivatives. The well-characterized differential enzymatic activity among threonine stereoisomers—with L-threonine (2S,3R) serving as the benchmark 100% activity reference against which D-threonine (14.6%), L-allo-threonine (31.1%), and D-allo-threonine (2.1%) are compared [1]—provides a validated framework for using (2S,3R)-ethyl 2-amino-3-hydroxybutanoate hydrochloride as a stereochemically defined probe. The hydrochloride salt form ensures reproducible solubility in aqueous assay buffers [2], and the validated HPLC method enables confirmation of stereochemical purity prior to experimental use [3].

Asymmetric Synthesis of β-Hydroxy-α-Amino Acid-Containing Natural Products

The compound functions as a chiral pool starting material for the total synthesis of natural products containing the β-hydroxy-α-amino acid motif. Patent literature specifically identifies (2S,3R)-configured β-hydroxy-α-amino acid esters as privileged intermediates in enzymatic resolution-based synthetic routes to pharmaceutically relevant compounds [1]. The (2S,3R) configuration corresponds to the naturally occurring L-threonine stereochemistry found in bioactive peptides and depsipeptides, whereas the (2R,3R) diastereomer would direct synthesis toward non-natural stereoisomers unsuitable for natural product mimicry [2]. The ethyl ester's nucleofugacity is balanced between sufficient stability during synthetic manipulations and facile removal under mild basic hydrolysis conditions, offering an optimal compromise relative to more labile methyl esters or sterically hindered tert-butyl esters.

Analytical Reference Standard for Chiral Purity Method Development

(2S,3R)-Ethyl 2-amino-3-hydroxybutanoate hydrochloride serves as a reference standard for developing and validating chiral purity methods for threonine-derived pharmaceutical intermediates. The availability of a documented HPLC separation protocol on mixed-mode stationary phase [1] provides a starting point for method development, while the compound's defined stereochemistry enables its use as an authentic standard for establishing retention time markers. In contrast, racemic DL-threonine ethyl ester hydrochloride would require chiral stationary phases for adequate enantiomeric resolution [2]. The hydrochloride salt's long-term storage stability (3 years at -20°C as powder) [3] supports its utility as a reference material in quality control laboratories.

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